molecular formula C15H21NO5S2 B2419190 methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate CAS No. 2034236-05-8

methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2419190
CAS No.: 2034236-05-8
M. Wt: 359.46
InChI Key: BAQKYKKTUMMUGL-UHFFFAOYSA-N
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Description

Methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound with the molecular formula C15H21NO5S2. It is characterized by a benzoate group attached to a sulfamoyl moiety, which is further linked to a methoxytetrahydrothiopyran ring.

Properties

IUPAC Name

methyl 4-[(4-methoxythian-4-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S2/c1-20-14(17)12-3-5-13(6-4-12)23(18,19)16-11-15(21-2)7-9-22-10-8-15/h3-6,16H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQKYKKTUMMUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the methoxytetrahydrothiopyran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a methoxytetrahydrothiopyran ring, a sulfamoyl group, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Methyl 4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O5S, with a molecular weight of 374.5 g/mol. The compound features a sulfamoyl group attached to a methoxy-substituted tetrahydrothiopyran moiety, which is linked to a benzoate structure. This unique combination of functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC15H22N2O5S
Molecular Weight374.5 g/mol
CAS Number2034236-12-7

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. The sulfamoyl group is known for its ability to inhibit enzymes involved in cell proliferation and survival pathways, such as those related to the Bcl-2 family proteins. This inhibition can induce apoptosis in cancer cells, making it a candidate for further investigation as a therapeutic agent against various malignancies.

Antimicrobial Activity

In vitro studies have shown that derivatives of sulfonamide compounds, including those structurally related to this compound, possess significant antimicrobial properties. These compounds have been tested against various strains of bacteria and fungi, demonstrating moderate to excellent inhibition zones, indicating their potential as antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis.
  • Binding Affinity : Interaction studies suggest that it binds effectively to target proteins, enhancing its therapeutic potential.
  • Modulation of Signaling Pathways : It may alter various signaling pathways that lead to cell death in cancerous cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Cancer Cell Lines : A study evaluated the efficacy of similar sulfonamide compounds on different cancer cell lines, showing significant reduction in cell viability and induction of apoptosis.
  • Antimicrobial Screening : Another study screened various derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria, confirming that many exhibited potent inhibitory effects .
  • Mechanistic Insights : Research focusing on the mechanism revealed that these compounds could disrupt mitochondrial functions in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Q & A

Q. Validation methods :

  • HPLC : To assess purity (>95%) and detect byproducts .
  • NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with peaks at δ 3.3–3.5 ppm (thiopyran OCH₃) and δ 7.8–8.1 ppm (aromatic protons) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 385.12) .

Advanced: How can solvent systems and catalysts be optimized to improve synthesis yield and scalability?

Answer:
Optimization requires a split-plot experimental design to test variables systematically:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions. A solvent screening matrix (Table 1) compares dielectric constants and boiling points .
  • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) can accelerate coupling steps. Kinetic studies (e.g., via in-situ IR) monitor reaction progress .
  • Temperature gradients : Elevated temperatures (80–100°C) improve reaction rates but risk decomposition. A response surface methodology (RSM) balances these factors .

Table 1 : Solvent Optimization Matrix

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77892
DMSO47.28288
THF7.56595

Advanced: How are contradictions in bioactivity data for sulfamoyl benzoate derivatives resolved?

Answer:
Contradictions arise from variability in assay conditions or impurity profiles. Resolution strategies include:

  • Standardized bioassays : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled pH and temperature .
  • Impurity profiling : Use LC-MS to identify degradants (e.g., hydrolyzed sulfamoyl groups) that may interfere with activity .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to isolate confounding variables .

Advanced: How does the 4-methoxytetrahydro-2H-thiopyran moiety influence electronic properties and reactivity?

Answer:
The thiopyran ring’s electron-donating methoxy group stabilizes partial positive charges during nucleophilic attacks. Techniques to study this include:

  • X-ray crystallography : Resolves bond angles and electron density maps, revealing conjugation between the sulfur atom and benzene ring .
  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to quantify electron delocalization .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign methoxy (δ 3.3–3.5 ppm), thiopyran methylene (δ 2.8–3.1 ppm), and sulfamoyl NH (δ 5.2 ppm) signals .
  • IR spectroscopy : Confirm sulfonamide (1320–1160 cm⁻¹) and ester (1720 cm⁻¹) functional groups .

Advanced: What frameworks assess environmental fate in aquatic systems?

Answer:
Adopt a long-term environmental study (e.g., 5-year timeline) with:

  • Abiotic analysis : Measure hydrolysis rates at pH 4–9 and photodegradation under UV light .
  • Biotic analysis : Test microbial degradation in sediment-water systems (OECD 308 guideline) .
  • Partition coefficients : Log Kow and solubility data predict bioaccumulation potential .

Advanced: How are QSAR models developed for bioactivity prediction?

Answer:

  • Descriptor selection : Include topological indices (e.g., Wiener index) and electronic parameters (e.g., Hammett σ) .
  • Validation : Use leave-one-out cross-validation and external datasets to avoid overfitting .

Advanced: What crystallographic techniques resolve molecular conformation?

Answer:

  • Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C-S = 1.78 Å) and dihedral angles (e.g., 85° between benzene and thiopyran planes) .
  • Refinement software : SHELXL or OLEX2 for structure solution and thermal parameter optimization .

Advanced: How do pH and temperature affect stability?

Answer:

  • Forced degradation studies : Expose the compound to pH 1–13 at 40–60°C for 4 weeks. Monitor via HPLC-MS for hydrolysis products (e.g., free benzoic acid) .
  • Arrhenius modeling : Predict shelf-life at 25°C using degradation rate constants .

Basic: What challenges arise in scaling synthesis for preclinical studies?

Answer:

  • Purification : Switch from column chromatography to recrystallization for scalability .
  • Reproducibility : Implement in-process controls (e.g., inline FTIR) to monitor intermediate quality .

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